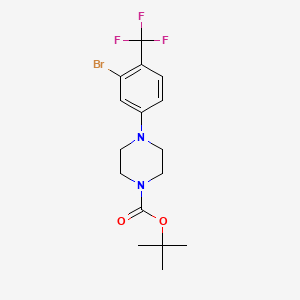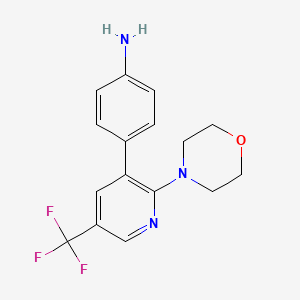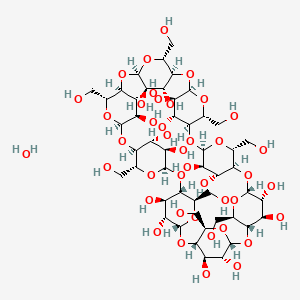
γ-シクロデキストリン水和物
説明
Gamma-Cyclodextrin hydrate is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is one of the three naturally occurring cyclodextrins, the others being alpha-cyclodextrin and beta-cyclodextrin. Gamma-Cyclodextrin has a larger internal cavity compared to its counterparts, making it suitable for forming inclusion complexes with larger molecules. This property, along with its high water solubility and bioavailability, makes gamma-Cyclodextrin hydrate valuable in various industries, including pharmaceuticals, food, and cosmetics .
科学的研究の応用
Gamma-Cyclodextrin hydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: Gamma-Cyclodextrin is employed in the encapsulation of bioactive compounds, protecting them from degradation and improving their bioavailability.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of poorly soluble drugs. Gamma-Cyclodextrin derivatives like Sugammadex are used as medications.
Industry: In the food industry, gamma-Cyclodextrin is used to stabilize flavors and fragrances.
作用機序
Target of Action
Gamma-Cyclodextrin hydrate primarily targets steroidal neuromuscular blocking drugs . It forms very tight water-soluble complexes with these drugs at a 1:1 ratio . The compound’s primary role is to encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes .
Mode of Action
Gamma-Cyclodextrin hydrate interacts with its targets by forming inclusion complexes. The compound’s structure, which is a hollow truncated cone with a hydrophilic outside surface and a hydrophobic internal cavity, enables it to encapsulate various hydrophobic guest molecules . This interaction results in advantageous changes in the guest molecular properties .
Biochemical Pathways
The production of Gamma-Cyclodextrin hydrate involves the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin hydrate inhibits its own synthesis and favors the formation of other cyclodextrins .
Pharmacokinetics
The pharmacokinetics of Gamma-Cyclodextrin hydrate are influenced by its solubility properties. The compound is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Gamma-Cyclodextrin hydrate’s action are primarily due to its ability to form inclusion complexes with various hydrophobic guest molecules . This results in advantageous changes in the guest molecular properties, leading to many applications in industries related to food, pharmaceuticals, cosmetics, chemicals, agriculture, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gamma-Cyclodextrin hydrate. For instance, the compound’s enzymatic production can be influenced by the accumulation of gamma-Cyclodextrin hydrate in the water solution . Additionally, the compound’s solubility properties can also affect its action and efficacy .
生化学分析
Biochemical Properties
Gamma-Cyclodextrin hydrate plays a significant role in biochemical reactions by forming inclusion complexes with various enzymes, proteins, and other biomolecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from starch. The hydrophobic cavity of gamma-Cyclodextrin hydrate can encapsulate hydrophobic molecules, enhancing their solubility and stability. This interaction is crucial in drug delivery systems, where gamma-Cyclodextrin hydrate can improve the bioavailability of poorly soluble drugs by forming stable inclusion complexes .
Cellular Effects
Gamma-Cyclodextrin hydrate influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by altering the availability of hydrophobic molecules within the cellular environment. For instance, gamma-Cyclodextrin hydrate can enhance the solubility of cholesterol, impacting lipid metabolism and cell membrane integrity. Additionally, it can influence gene expression by altering the intracellular concentration of signaling molecules, thereby affecting cellular responses .
Molecular Mechanism
At the molecular level, gamma-Cyclodextrin hydrate exerts its effects through the formation of inclusion complexes with biomolecules. These complexes can modulate the activity of enzymes by either inhibiting or activating them. For example, gamma-Cyclodextrin hydrate can inhibit the activity of certain enzymes by encapsulating their hydrophobic substrates, preventing them from accessing the active site. Conversely, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, gamma-Cyclodextrin hydrate can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Cyclodextrin hydrate can change over time due to its stability and degradation. Gamma-Cyclodextrin hydrate is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. These changes can impact its ability to form inclusion complexes and, consequently, its effects on cellular function. Long-term studies have shown that gamma-Cyclodextrin hydrate can maintain its activity for extended periods, but its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of gamma-Cyclodextrin hydrate vary with different dosages in animal models. At low doses, it can enhance the bioavailability of hydrophobic drugs without causing significant adverse effects. At high doses, gamma-Cyclodextrin hydrate may exhibit toxic effects, such as disrupting lipid metabolism and causing cellular damage. Threshold effects have been observed, where the beneficial effects of gamma-Cyclodextrin hydrate are maximized at optimal dosages, while higher doses lead to toxicity .
Metabolic Pathways
Gamma-Cyclodextrin hydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by altering the availability of hydrophobic substrates and cofactors within the cell. For example, gamma-Cyclodextrin hydrate can enhance the solubility of lipid-soluble vitamins, impacting their metabolic pathways. Additionally, it can influence the levels of metabolites by forming inclusion complexes with metabolic intermediates, thereby modulating their availability for enzymatic reactions .
Transport and Distribution
Within cells and tissues, gamma-Cyclodextrin hydrate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. Gamma-Cyclodextrin hydrate can also interact with specific transporters, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by its ability to form inclusion complexes with hydrophobic molecules, impacting its localization and accumulation .
Subcellular Localization
Gamma-Cyclodextrin hydrate is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. It can be targeted to particular organelles through post-translational modifications or by interacting with targeting signals. For instance, gamma-Cyclodextrin hydrate can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. Its subcellular localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
準備方法
Gamma-Cyclodextrin hydrate is typically produced from starch or starch derivatives using the enzyme cyclodextrin glycosyltransferase (CGTase). The production process involves two main methods:
-
Solvent Process: : This method uses an organic complexing agent to selectively extract gamma-Cyclodextrin, directing the enzymatic reaction towards its production. The complexing agent helps reduce the concentration of gamma-Cyclodextrin in the solution, thereby decreasing product inhibition .
-
Non-Solvent Process: : This method does not require complexing agents and produces a mixture of cyclodextrins. The mixture is then separated using chromatographic procedures to isolate gamma-Cyclodextrin .
化学反応の分析
Gamma-Cyclodextrin hydrate undergoes various chemical reactions, including:
Oxidation: Gamma-Cyclodextrin can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced cyclodextrin derivatives.
類似化合物との比較
Gamma-Cyclodextrin is compared with other cyclodextrins, such as alpha-cyclodextrin and beta-cyclodextrin:
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size and lower water solubility compared to gamma-Cyclodextrin.
Beta-Cyclodextrin: Composed of seven glucose units, it has an intermediate cavity size and solubility.
Gamma-Cyclodextrin’s larger cavity size and higher water solubility make it unique and suitable for applications requiring the encapsulation of larger molecules.
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-SMTXKKGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746588 | |
| Record name | PUBCHEM_71311509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91464-90-3 | |
| Record name | PUBCHEM_71311509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does the structural transformation of gamma-cyclodextrin hydrate upon rehydration occur simultaneously with water uptake?
A2: No, the transformation of various gamma-cyclodextrin hydrate forms into the cage crystal structure upon rehydration is not instantaneous and does not directly coincide with water sorption []. Experimental evidence shows that while sorption equilibrium is reached relatively quickly, the crystal structure transformation continues beyond this point []. This suggests a degree of molecular mobility within the different hydrated gamma-cyclodextrin crystal structures, allowing for rearrangement even after reaching a steady-state water content.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


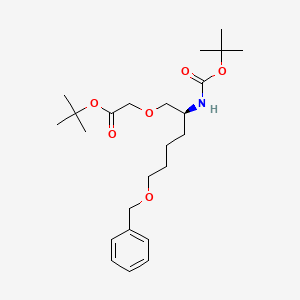
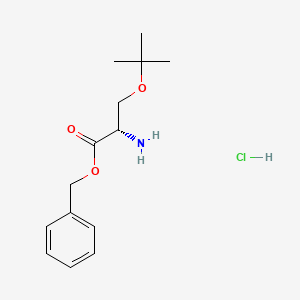




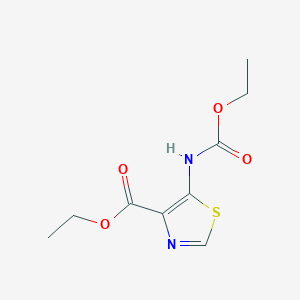

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)
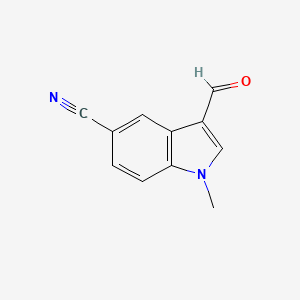
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
